molecular formula C27H29N3O19 B12576592 2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate--water (3/1) CAS No. 495388-60-8

2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate--water (3/1)

Cat. No.: B12576592
CAS No.: 495388-60-8
M. Wt: 699.5 g/mol
InChI Key: KEYUSQJHMBIXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate–water (3/1) is a chemical compound that consists of an amino group, an oxoethyl group, and a trihydroxybenzoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate typically involves the reaction of 3,4,5-trihydroxybenzoic acid with chloroacetic acid amide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate

Uniqueness

2-Amino-2-oxoethyl 3,4,5-trihydroxybenzoate is unique due to the presence of three hydroxyl groups on the benzoate moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring strong antioxidant activity and specific binding interactions.

Properties

CAS No.

495388-60-8

Molecular Formula

C27H29N3O19

Molecular Weight

699.5 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 3,4,5-trihydroxybenzoate;hydrate

InChI

InChI=1S/3C9H9NO6.H2O/c3*10-7(13)3-16-9(15)4-1-5(11)8(14)6(12)2-4;/h3*1-2,11-12,14H,3H2,(H2,10,13);1H2

InChI Key

KEYUSQJHMBIXEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.